Home > Products > Screening Compounds P79989 > Alisporivir intermediate-1
Alisporivir intermediate-1 -

Alisporivir intermediate-1

Catalog Number: EVT-243382
CAS Number:
Molecular Formula: C74H132N12O17
Molecular Weight: 1461.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alisporivir intermediate-1 is an intermediate in the synthesis of Alisporivir. Alisporivir is used for the treatment of inflammatory and viral diseases.
Overview

Alisporivir intermediate-1 is a significant compound in the synthesis of Alisporivir, an antiviral agent primarily used for treating hepatitis C virus infections. Alisporivir functions by inhibiting human cyclophilins, which are crucial for viral replication. The compound is notable for its role in developing non-immunosuppressive derivatives of cyclosporin A, which have garnered interest due to their therapeutic potential against various viral diseases and inflammatory conditions .

Source and Classification

Alisporivir intermediate-1 is classified as a synthetic organic compound derived from modifications of cyclosporin A. It is synthesized through a series of chemical reactions that involve specific reagents and solvents, primarily utilizing triphosgene and various amino acid derivatives . The compound's synthesis pathway reflects its classification as a cyclic peptide analog, which is designed to retain antiviral properties while minimizing immunosuppressive effects associated with traditional cyclosporins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alisporivir intermediate-1 involves several key steps:

  1. Reagent Preparation: The process begins with the preparation of a solution containing triphosgene, which is added dropwise to an organic solvent containing H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, HOAt, and DIC (N,N'-diisopropylcarbodiimide) under inert gas conditions.
  2. Reaction Conditions: The reaction mixture is maintained under controlled temperature and pH conditions to facilitate cyclization and subsequent purification steps.
  3. Purification: Following the reaction, the product undergoes purification through methods such as silica gel column chromatography and extraction with ethyl acetate, followed by washing with hydrochloric acid and sodium bicarbonate solutions to achieve high purity levels .

This method is noted for its efficiency, yielding high purity products suitable for further applications in pharmaceutical development.

Molecular Structure Analysis

Structure and Data

The molecular structure of Alisporivir intermediate-1 can be represented by its InChI (International Chemical Identifier) key: VJCXXMOVYUECHI-FNVMUSLKSA-N. The compound features a complex arrangement of amino acids that contribute to its cyclic structure, which is essential for its biological activity.

The structural formula includes multiple chiral centers, reflecting the stereochemistry typical of peptide-like compounds. The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Alisporivir intermediate-1 participates in several chemical reactions during its synthesis:

  • Oxidation: Certain steps may involve oxidation processes to enhance the reactivity of functional groups.
  • Reduction: Reduction reactions are often employed to convert specific functional groups into more reactive forms.
  • Substitution Reactions: These are critical for introducing various amino acid residues into the growing peptide chain.

The use of triphosgene as a reagent facilitates these reactions under mild conditions, which is advantageous for maintaining product integrity throughout the synthesis process .

Mechanism of Action

Process and Data

Alisporivir acts primarily by inhibiting cyclophilin proteins within human cells. Cyclophilins are peptidyl-prolyl cis-trans isomerases that play a vital role in protein folding and trafficking. By binding to these proteins, Alisporivir disrupts their normal function, thereby inhibiting the replication of hepatitis C virus within hepatocytes. This mechanism highlights the potential for Alisporivir to serve as an effective antiviral agent without the immunosuppressive effects commonly associated with cyclosporin A derivatives .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alisporivir intermediate-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as methylene chloride and ethyl acetate.
  • Stability: Under appropriate storage conditions, it maintains stability over time, although exposure to moisture or extreme temperatures should be avoided.
  • Molecular Weight: The molecular weight contributes to its pharmacokinetic profile, influencing absorption and distribution within biological systems.

These properties are critical for optimizing formulations that utilize Alisporivir intermediate-1 in therapeutic applications .

Applications

Scientific Uses

Alisporivir intermediate-1 serves primarily as an intermediate in the synthesis of Alisporivir, which has several scientific applications:

  • Antiviral Research: It plays a crucial role in developing new antiviral therapies targeting hepatitis C virus.
  • Pharmaceutical Development: The compound's unique properties make it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.
  • Mechanistic Studies: Researchers utilize Alisporivir intermediate-1 to study cyclophilin interactions and their implications in viral pathogenesis.
Synthetic Pathways and Chemical Synthesis

Design and Optimization of Synthetic Routes for Alisporivir Intermediate-1

The synthesis of Alisporivir Intermediate-1 follows a multi-step hemi-synthetic pathway originating from cyclosporin A (CsA), reflecting the structural complexity of this macrocyclic peptide derivative. Optimization efforts focus on balancing yield, purity, and practicality:

  • Strategic Retrosynthesis: The molecule is strategically dissected into linear peptide segments corresponding to regions of the CsA backbone modified with specific functional groups essential for Alisporivir's non-immunosuppressive properties. This approach allows for modular synthesis and purification of fragments before final assembly [7].
  • Hybrid Approach: Initial steps often utilize enzymatic hydrolysis or microbial fermentation (e.g., using Lactobacillales strains with specific proteolytic systems) to generate core peptide sequences from natural sources or recombinant proteins, followed by targeted chemical modifications, including amino acid substitutions and side-chain functionalizations critical for cyclophilin binding specificity [10].
  • Process Intensification: Optimized routes implement techniques like continuous flow hydrolysis with immobilized enzymes and integrated purification (e.g., reactors coupled with ultrafiltration membranes) to enhance efficiency, reduce solvent use, minimize intermediate degradation, and improve overall yield compared to traditional batch processing [10].
  • High-Pressure Processing (HPP): Application of high hydrostatic pressure (>100 MPa) during enzymatic hydrolysis steps temporarily alters protein conformation, increasing enzyme accessibility to specific cleavage sites within precursor molecules and improving the efficiency of generating key peptide fragments [10].

Table 1: Key Molecular Characteristics of Alisporivir Intermediate-1

PropertyValueSource
CAS Number882506-05-0 [1]
Molecular FormulaC₇₄H₁₃₂N₁₂O₁₇ [1]
Molecular Weight1461.91 g/mol [1]
Storage Conditions2-8°C [1]
Related Drug (Alisporivir)CAS 254435-95-5 [6]

Key Reaction Mechanisms in the Multi-Step Synthesis of Alisporivir Intermediate-1

The synthesis involves sequential reactions demanding precise control, with several mechanisms playing pivotal roles:

  • Peptide Bond Formation (Amide Coupling): The cornerstone reaction involves activating carboxyl groups (e.g., using carbodiimides like DCC or EDC, or phosphonium/uronium reagents like HBTU/HATU) to form activated esters (e.g., O-acylisourea), which are then attacked by the nucleophilic amine of the next amino acid. Crucial side-chain protecting groups (e.g., Boc for amines, Fmoc for amines, t-Bu for acids, Trt for thiols/imindazoles) are employed and selectively removed [10].
  • Macrocyclization: A critical late-stage step involves intramolecular amide bond formation to close the macrocyclic ring structure characteristic of Alisporivir's backbone. This high-dilution reaction minimizes intermolecular oligomerization. Activation strategies similar to linear coupling are used, often requiring careful optimization of concentration, temperature, and activating reagent to favor cyclization over polymerization [7].
  • Selective Deprotection: Sophisticated deprotection sequences are essential. Acid-labile groups (Boc, t-Bu) are removed with TFA, while base-labile groups (Fmoc) require piperidine. Orthogonal deprotection schemes allow selective removal of specific protecting groups in the presence of others, enabling sequential coupling and modification steps [10].
  • Functional Group Interconversions: Steps involve reductions (e.g., nitro to amine), oxidations (e.g., alcohol to aldehyde), or specific modifications like introducing the unique allylic side chain present in Alisporivir, often requiring Pd-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) under carefully controlled conditions [7].

Challenges in Stereochemical Control During Intermediate Synthesis

Preserving the correct stereochemistry at multiple chiral centers is arguably the most demanding aspect of synthesizing Alisporivir Intermediate-1:

  • Multiple Chiral Centers: The molecule contains numerous chiral centers (at least 13 inferred from Alisporivir's structure [6]), primarily derived from L-amino acids but potentially including modified residues with unique stereochemistry. Maintaining configuration at each center throughout the synthetic sequence, particularly during coupling and deprotection steps prone to epimerization (e.g., at activated C-terminal residues like Cys, His, or residues adjacent to proline), is paramount [7] [10].
  • Proline Isomerization: Proline residues present specific challenges due to their inherent ability to adopt cis or trans peptide bond conformations. Cyclophilins like CypA bind specific prolyl conformations via their PPIase activity. Synthetically, ensuring the correct prolyl amide bond geometry (trans is usually predominant but cis can be required locally) during chain assembly and macrocyclization is critical and often requires careful monitoring (e.g., NMR) and potentially isomer-specific purification or isomerization conditions [7].
  • Epimerization during Activation/Coupling: Amino acids with acidic α-protons (e.g., Gly, Ala, Leu, Phe) adjacent to the activated carboxyl group are susceptible to base-catalyzed epimerization via oxazolone or enolate formation. Minimization strategies include:
  • Using low temperatures (0°C to -20°C) during activation and coupling.
  • Employing efficient coupling reagents (HATU, HBTU) that allow rapid reaction, minimizing exposure time.
  • Utilizing additives like HOAt or HOBt which form less epimerization-prone active esters.
  • Choosing protecting groups that reduce the acidity of the α-proton where possible [10].
  • Chiral Integrity in Modified Residues: Introduction of non-proteinogenic amino acids or side-chain modifications via chemical synthesis (e.g., cross-coupling, oxidation) must be stereoselective or employ enantiomerically pure building blocks to avoid introducing diastereomeric impurities that are exceptionally difficult to separate from the final complex intermediate [7].
  • Analytical Control: Rigorous stereochemical analysis using chiral HPLC, advanced NMR techniques (e.g., ROESY for conformation, chiral derivatization), and potentially X-ray crystallography of crystalline derivatives is essential to confirm the stereochemical integrity of the intermediate at each critical stage [1] [7].

Table 2: Key Synthetic Challenges and Mitigation Strategies for Alisporivir Intermediate-1

ChallengeCause/RiskMitigation Strategy
Epimerization at Chiral CentersBase-catalyzed during carboxyl activation/couplingLow temperature; Efficient coupling reagents (HATU/HBTU); Additives (HOAt/HOBt); Minimized coupling time
Proline IsomerizationSpontaneous cis/trans isomerism of X-Pro bondsConformational monitoring (NMR); Isomer-specific purification; Control of cyclization conditions
Diastereomer SeparationPresence of multiple chiral centersAdvanced chiral chromatography (HPLC, SFC); Crystallization; Use of enantiopure precursors
Macrocycle FormationCompetition between cyclization and oligomerizationHigh-dilution conditions; Slow addition; Optimized activation; Template assistance
Purification ComplexitySimilar molecular weight/isoelectric points of impuritiesMulti-step chromatography (IEX, RP-HPLC, SEC); Hybrid purification techniques

The synthesis of Alisporivir Intermediate-1 exemplifies the intricate challenges involved in manufacturing complex peptide-based pharmaceutical intermediates. Success hinges on the meticulous integration of optimized synthetic routes, deeply understood reaction mechanisms, highly selective catalysts and reagents, and relentless focus on stereochemical control throughout the multi-step sequence. Overcoming these challenges is essential for providing sufficient quantities of high-purity intermediate to support the development of Alisporivir, a promising host-targeting antiviral agent [1] [6] [7].

Properties

Product Name

Alisporivir intermediate-1

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate

Molecular Formula

C74H132N12O17

Molecular Weight

1461.9 g/mol

InChI

InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1

InChI Key

VJCXXMOVYUECHI-FNVMUSLKSA-N

SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.